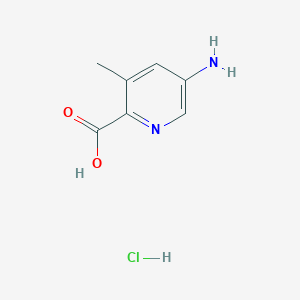5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride
CAS No.: 2248352-52-3
VCID: VC6447023
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61
* For research use only. Not for human or veterinary use.

| Description |
5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride, with the CAS number 2248352-52-3, is a chemical compound that combines a pyridine ring with an amino group and a carboxylic acid group, along with a hydrochloride salt. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features. Synthesis and PreparationThe synthesis of 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride typically involves the formation of the pyridine ring followed by the introduction of the amino and carboxylic acid groups. The hydrochloride salt is formed by reacting the base compound with hydrochloric acid. Synthesis Steps
Pharmaceutical Applications
Materials Science Applications
Safety and HandlingHandling of 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride requires caution due to its potential chemical reactivity and biological effects. It is essential to follow proper safety protocols, including wearing protective gear and ensuring adequate ventilation. Safety Precautions
|
|---|---|
| CAS No. | 2248352-52-3 |
| Product Name | 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride |
| Molecular Formula | C7H9ClN2O2 |
| Molecular Weight | 188.61 |
| IUPAC Name | 5-amino-3-methylpyridine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H8N2O2.ClH/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H |
| Standard InChIKey | IXOQQUKJOJVDKN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1C(=O)O)N.Cl |
| Solubility | not available |
| PubChem Compound | 137919888 |
| Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume